1-Chloro-4-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Chloro-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7ClO It is a chlorinated derivative of benzene, where a chlorine atom is substituted at the para position, and a prop-2-yn-1-yloxy group is attached to the benzene ring
Mechanism of Action
Target of Action
Related compounds have been used for uv light-induced covalent modification of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been used for uv light-induced covalent modification of biological targets .
Biochemical Pathways
A study on a related compound showed antibacterial, antiurease, and no scavenging activity .
Result of Action
A related compound was found to have significant antibacterial activity against bacillus subtillus and antiurease activity .
Action Environment
It’s known that the compound is a liquid at normal temperatures .
Biochemical Analysis
Biochemical Properties
This reactivity can potentially allow it to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported .
Cellular Effects
Compounds with similar structures have been found to have antibacterial effects .
Molecular Mechanism
Given its structure, it could potentially interact with biomolecules through its alkyne group . These interactions could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(prop-2-yn-1-yloxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-hydroxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1-chloro-4-hydroxybenzene+propargyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond in the prop-2-yn-1-yloxy group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include 1-azido-4-(prop-2-yn-1-yloxy)benzene or 1-thio-4-(prop-2-yn-1-yloxy)benzene.
Oxidation Reactions: Products include 1-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde.
Reduction Reactions: Products include this compound derivatives with reduced alkyne groups.
Scientific Research Applications
1-Chloro-4-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Comparison with Similar Compounds
1-Chloro-4-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(prop-2-en-1-yloxy)benzene: Similar structure but with a prop-2-en-1-yloxy group instead of prop-2-yn-1-yloxy.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of a chlorine atom.
This compound derivatives: Various derivatives with different substituents on the benzene ring or modifications to the prop-2-yn-1-yloxy group.
Properties
IUPAC Name |
1-chloro-4-prop-2-ynoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRMDNZIKVMDKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472075 | |
Record name | 1-chloro-4-(prop-2-yn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19130-39-3 | |
Record name | 1-chloro-4-(prop-2-yn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-(prop-2-yn-1-yloxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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